

Application Note: Interpreting the Mass Spectrum of 1-Methoxy-2-methylbutane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1-Methoxy-2-methylbutane**

Cat. No.: **B13966308**

[Get Quote](#)

Abstract

This application note provides a detailed guide for the interpretation of the electron ionization (EI) mass spectrum of **1-methoxy-2-methylbutane** ($C_6H_{14}O$, M.W. 102.17 g/mol). Aimed at researchers and analytical chemists, this document outlines the principal fragmentation pathways, identifies key fragment ions, and explains the mechanistic basis for their formation. A validated, step-by-step protocol for sample analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is also presented, ensuring reliable and reproducible data acquisition for structural confirmation and purity assessment.

Introduction

1-Methoxy-2-methylbutane is an aliphatic ether used in various chemical applications, including as a solvent or a potential fuel additive. Accurate structural identification is critical for quality control, reaction monitoring, and regulatory compliance. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is the gold standard for the analysis of volatile organic compounds (VOCs) like ethers.^{[1][2]} The technique provides both the molecular weight and detailed structural information through the analysis of fragmentation patterns.^{[3][4]}

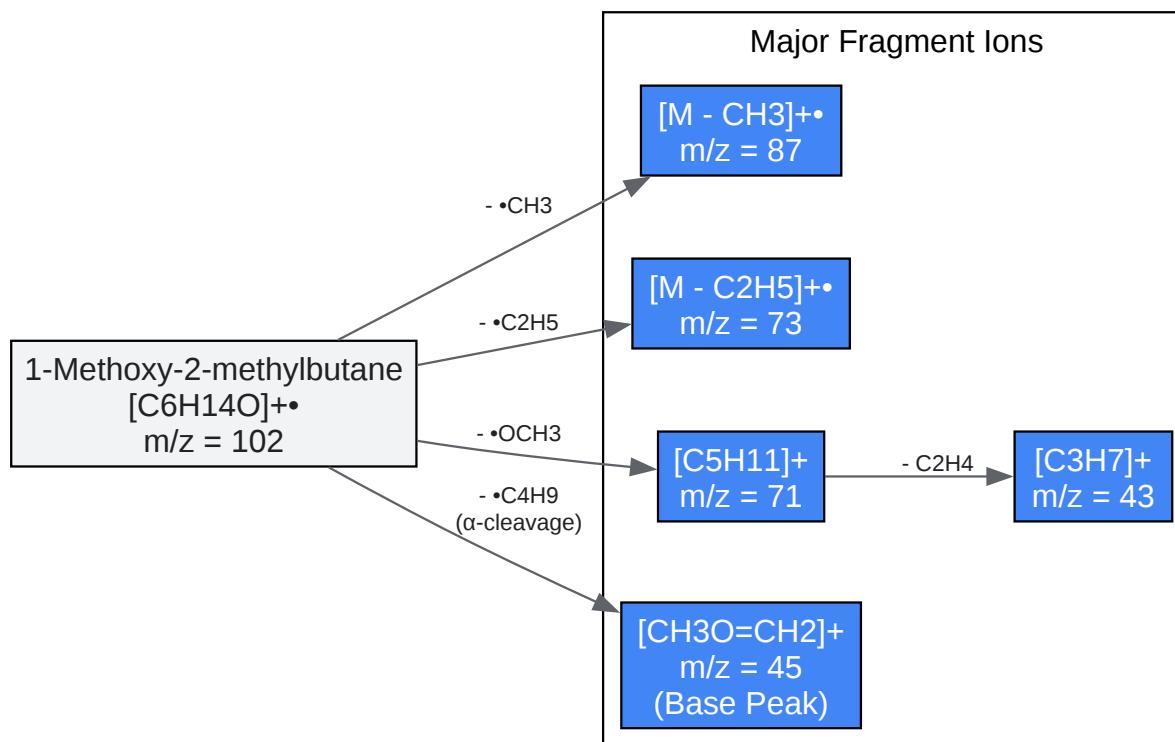
This guide focuses on interpreting spectra obtained via electron ionization (EI), a hard ionization technique that induces reproducible fragmentation, creating a unique "fingerprint" for the molecule.^[5] Understanding the principles of ether fragmentation is essential for distinguishing between structural isomers and confirming the identity of the analyte.

Molecular Structure & Predicted Fragmentation

The structure of **1-methoxy-2-methylbutane** features a methoxy group ($-\text{OCH}_3$) attached to a branched five-carbon chain. In EI-MS, ionization typically occurs by removing a non-bonding electron from the oxygen atom, creating an energetically unstable molecular ion ($\text{M}^+\bullet$) that subsequently fragments.^[5] The primary fragmentation mechanisms for ethers include:

- α -Cleavage: The most characteristic fragmentation pathway for ethers. This involves the homolytic cleavage of a carbon-carbon bond adjacent to the oxygen atom. The positive charge is stabilized by the resulting oxonium ion.^[6]
- C-O Bond Cleavage: Direct cleavage of the carbon-oxygen bond can lead to the formation of an alkoxy radical and an alkyl cation, or vice-versa.
- Loss of Alkene Fragments: Larger fragment ions can undergo secondary fragmentation, often involving the elimination of a neutral alkene molecule.

Analysis of the 1-Methoxy-2-methylbutane Mass Spectrum


The EI mass spectrum of **1-methoxy-2-methylbutane** is characterized by several key ions. The data presented here is consistent with the reference spectrum available in the NIST Mass Spectrometry Data Center.^{[7][8][9]}

Molecular Ion ($\text{M}^+\bullet$)

The molecular ion peak is expected at a mass-to-charge ratio (m/z) of 102, corresponding to the molecular weight of the compound ($\text{C}_6\text{H}_{14}\text{O}$).^[8] For many aliphatic ethers, the $\text{M}^+\bullet$ peak is often of low abundance or entirely absent due to the rapid fragmentation of the unstable molecular ion.^[6]

Key Fragmentation Pathways and Ions

The fragmentation of the **1-methoxy-2-methylbutane** molecular ion (m/z 102) produces a series of diagnostic fragment ions. The most significant pathways are visualized in the diagram below.

[Click to download full resolution via product page](#)

Caption: Primary fragmentation pathways of **1-methoxy-2-methylbutane** in EI-MS.

Table 1: Summary of Major Fragment Ions in the Mass Spectrum of **1-Methoxy-2-methylbutane**

m/z	Proposed Ion Structure	Neutral Loss	Fragmentation Mechanism	Significance
102	$[\text{CH}_3\text{OCH}_2(\text{CH}(\text{C}_3)\text{CH}_2\text{CH}_3)]^{+\bullet}$	-	Molecular Ion ($\text{M}^{+\bullet}$)	Confirms molecular weight. Often weak.
87	$[\text{M} - \text{CH}_3]^{+}$	$\cdot\text{CH}_3$ (15 u)	Loss of a methyl radical from C2.	Indicates a branched methyl group.
73	$[\text{M} - \text{C}_2\text{H}_5]^{+}$	$\cdot\text{C}_2\text{H}_5$ (29 u)	Loss of an ethyl radical from C2.	Confirms the ethyl branch structure.
71	$[\text{CH}(\text{CH}_3)\text{CH}_2\text{CH}_3]^{+}$	$\cdot\text{OCH}_3$ (31 u)	Cleavage of the C-O bond.	Loss of the methoxy group.
57	$[\text{C}_4\text{H}_9]^{+}$	$\text{C}_2\text{H}_5\text{O}$ (45 u)	Fragmentation of the alkyl chain.	Common sec-butyl or isobutyl fragment.
45	$[\text{CH}_2=\text{O}^{+\bullet}\text{CH}_3]$	$\cdot\text{C}_4\text{H}_9$ (57 u)	α -Cleavage	Base Peak. Highly stable oxonium ion, characteristic of methyl ethers.
43	$[\text{C}_3\text{H}_7]^{+}$	C_2H_4 (28 u)	Secondary fragmentation of the m/z 71 ion.	Isopropyl cation, a stable secondary carbocation.


- The Base Peak at m/z = 45: The most intense peak in the spectrum (the base peak) is observed at m/z 45. This ion is formed via α -cleavage, where the bond between C1 and C2 is broken. This is the most favorable fragmentation because it results in a resonance-stabilized oxonium ion, $[\text{CH}_2=\text{O}^{+\bullet}\text{CH}_3]$, and the loss of a stable secondary radical (sec-butyl

radical). The prominence of this peak is highly indicative of a methoxy group attached to a primary carbon.

- Fragment at $m/z = 73$: Loss of an ethyl radical ($\cdot\text{CH}_2\text{CH}_3$) from the molecular ion results in the fragment at m/z 73. This cleavage of the C2-C3 bond is another example of fragmentation initiated by the radical on the oxygen atom.
- Fragments from Alkyl Chain: The peak at m/z 71 corresponds to the $\text{C}_5\text{H}_{11}^+$ cation, formed by the loss of the methoxy radical ($\cdot\text{OCH}_3$). This alkyl ion can further fragment by losing a neutral ethene molecule to form the stable isopropyl cation at m/z 43.[10][11] The presence of a peak at m/z 57 is also common, corresponding to a C_4H_9^+ cation.

Experimental Protocol: GC-MS Analysis

This protocol outlines a standard method for the analysis of **1-methoxy-2-methylbutane**. As a volatile compound, it is ideally suited for GC-MS analysis.[12][13][14]

[Click to download full resolution via product page](#)

Caption: General workflow for the GC-MS analysis of volatile compounds.

Sample Preparation

- Prepare a stock solution of **1-methoxy-2-methylbutane**.
- Create a dilute working solution (e.g., 100 ppm) using a volatile, high-purity solvent such as hexane or methanol.

Instrumentation and Parameters

The following are typical parameters. Analysts should optimize them for their specific instrumentation.

- Gas Chromatograph (GC):
 - Injector: Split/Splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.
 - Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
 - Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).
 - Oven Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: Increase to 150°C at a rate of 10°C/min.
 - Hold at 150°C for 2 minutes.
- Mass Spectrometer (MS):
 - Ion Source: Electron Ionization (EI).
 - Ionization Energy: 70 eV.
 - Source Temperature: 230°C.
 - Quadrupole Temperature: 150°C.

- Mass Range: Scan from m/z 35 to 200.

Data Acquisition and Analysis

- Inject 1 μ L of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **1-methoxy-2-methylbutane**.
- Process the data using the instrument's software.
- Compare the acquired spectrum against a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.
- Manually verify the fragmentation pattern against the principles outlined in Section 3.

Conclusion

The mass spectrum of **1-methoxy-2-methylbutane** is readily interpretable and provides definitive structural confirmation. The fragmentation is dominated by a highly diagnostic α -cleavage, yielding a base peak at m/z 45, which is characteristic of a methyl ether. Additional fragments at m/z 87, 73, 71, and 43 corroborate the branched pentyl structure. By employing the standardized GC-MS protocol provided, researchers can reliably obtain high-quality mass spectra for the unambiguous identification of **1-methoxy-2-methylbutane** in various sample matrices.

References

- Pearson Education. (2023). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane. Study Prep in Pearson+.
- Guillotin, Y., et al. (2014). Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ^{18}O labelling. *Rapid Communications in Mass Spectrometry*, 28(9), 1004-10.
- MDPI. (2023). Methods to Detect Volatile Organic Compounds for Breath Biopsy Using Solid-Phase Microextraction and Gas Chromatography–Mass Spectrometry. MDPI.
- Springer Nature. (n.d.). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Springer Nature Experiments.

- Filo. (2024). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylbutane. *Journal of Mass Spectrometry*, 57(1), 1-10.
- Ibănescu, B. C., Maya, O., & Allan, M. (2010). Cleavage of the ether bond by electron impact: differences between linear ethers and tetrahydrofuran. *Physical Chemistry Chemical Physics*, 12(23), 6064-6069.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- Grote, C., & Pawliszyn, J. (2022). On-Site Detection of Volatile Organic Compounds (VOCs). *Sensors (Basel)*, 22(13), 4786.
- Pace Analytical. (n.d.). Volatile Organic Compounds - by GC/MS Capillary Column Technique.
- National Center for Biotechnology Information. (n.d.). **1-Methoxy-2-methylbutane**. PubChem Compound Database.
- University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
- NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
- SolutionInn. (2016). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylpropane are shown in.
- Filo. (2024). The mass spectra of 1-methoxybutane, 2-methoxybutane, and 2-methoxy-2-methylbutane. *Journal of Mass Spectrometry*, 57(1), 1-10.
- NIST. (n.d.). Butane, 1-methoxy-2-methyl-. NIST Chemistry WebBook.
- NIST. (n.d.). Butane, 1-methoxy-. NIST Chemistry WebBook.
- Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide.
- Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra.
- Chemistry LibreTexts. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]

- 2. On-Site Detection of Volatile Organic Compounds (VOCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. thiele.ruc.dk [thiele.ruc.dk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 1-Methoxy-2-methylbutane | C6H14O | CID 522007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]
- 9. Butane, 1-methoxy-2-methyl- [webbook.nist.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]
- 13. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 14. dem.ri.gov [dem.ri.gov]
- To cite this document: BenchChem. [Application Note: Interpreting the Mass Spectrum of 1-Methoxy-2-methylbutane]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13966308#interpreting-the-mass-spectrum-of-1-methoxy-2-methylbutane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com